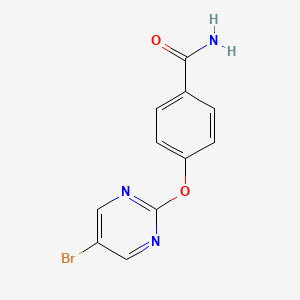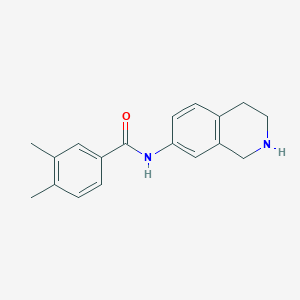
4-Chloro-3-(cyclopropanecarbonylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(cyclopropanecarbonylamino)benzamide, also known as CC3, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to possess a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(cyclopropanecarbonylamino)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 4-Chloro-3-(cyclopropanecarbonylamino)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 4-Chloro-3-(cyclopropanecarbonylamino)benzamide may alter the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
4-Chloro-3-(cyclopropanecarbonylamino)benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of pro-inflammatory cytokines. Additionally, 4-Chloro-3-(cyclopropanecarbonylamino)benzamide has been shown to have neuroprotective effects by reducing inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-3-(cyclopropanecarbonylamino)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Additionally, 4-Chloro-3-(cyclopropanecarbonylamino)benzamide has been shown to have low toxicity, making it a safe compound to use in experiments.
However, there are also limitations to the use of 4-Chloro-3-(cyclopropanecarbonylamino)benzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the effects of 4-Chloro-3-(cyclopropanecarbonylamino)benzamide may vary depending on the type of cell or tissue being studied, which can make it challenging to generalize the results.
Direcciones Futuras
There are several future directions for research on 4-Chloro-3-(cyclopropanecarbonylamino)benzamide. One potential area of investigation is its use in combination with other anticancer agents to enhance their effectiveness. Additionally, further studies are needed to elucidate the mechanism of action of 4-Chloro-3-(cyclopropanecarbonylamino)benzamide and to identify its specific targets in cells. Finally, research is needed to determine the safety and efficacy of 4-Chloro-3-(cyclopropanecarbonylamino)benzamide in animal models and in clinical trials.
Métodos De Síntesis
4-Chloro-3-(cyclopropanecarbonylamino)benzamide can be synthesized through a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropanecarbonyl chloride, followed by reduction with iron powder and treatment with ammonia. This reaction yields 4-Chloro-3-(cyclopropanecarbonylamino)benzamide as a white crystalline solid with a melting point of 222-224°C.
Aplicaciones Científicas De Investigación
4-Chloro-3-(cyclopropanecarbonylamino)benzamide has been investigated for its potential therapeutic applications in various scientific studies. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 4-Chloro-3-(cyclopropanecarbonylamino)benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-chloro-3-(cyclopropanecarbonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-4-3-7(10(13)15)5-9(8)14-11(16)6-1-2-6/h3-6H,1-2H2,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOJRSGEFFOWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=CC(=C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(cyclopropanecarbonylamino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)










